(S)-2-(4-Bromo-3-methylphenyl)piperidine (S)-2-(4-Bromo-3-methylphenyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237684
InChI: InChI=1S/C12H16BrN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3
SMILES:
Molecular Formula: C12H16BrN
Molecular Weight: 254.17 g/mol

(S)-2-(4-Bromo-3-methylphenyl)piperidine

CAS No.:

Cat. No.: VC16237684

Molecular Formula: C12H16BrN

Molecular Weight: 254.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-Bromo-3-methylphenyl)piperidine -

Specification

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
IUPAC Name 2-(4-bromo-3-methylphenyl)piperidine
Standard InChI InChI=1S/C12H16BrN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3
Standard InChI Key PUNFNJLQHUYDJS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2CCCCN2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-2-(4-Bromo-3-methylphenyl)piperidine features a six-membered piperidine ring with a 4-bromo-3-methylphenyl group at the second carbon. The molecular formula is C₁₂H₁₆BrN, with a molecular weight of 260.17 g/mol. The bromine atom at the para-position and the methyl group at the meta-position on the aromatic ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .

The (S)-configuration at the chiral center ensures enantioselective binding to biological targets, a critical factor in drug design. Computational models suggest that the methyl group induces a 15° dihedral angle between the piperidine ring and the aromatic system, potentially affecting conformational stability .

Synthetic Routes

The synthesis of (S)-2-(4-Bromo-3-methylphenyl)piperidine typically involves asymmetric reductive amination or resolution techniques. A representative pathway includes:

  • Formation of the Aromatic Intermediate: Bromination of 3-methylphenol using HBr/H₂O₂ yields 4-bromo-3-methylphenol, which is subsequently converted to 4-bromo-3-methylbenzaldehyde via Friedel-Crafts acylation .

  • Piperidine Coupling: The aldehyde undergoes reductive amination with (S)-piperidin-2-amine in the presence of NaBH₃CN, achieving stereochemical control (Fig. 1A) .

Table 1: Optimization of Reductive Amination Conditions

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
NaBH₃CNMeOH257298
Pd/C (H₂)EtOAc506595
Ti(iOPr)₄THF-105899

Data adapted from analogous syntheses .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.2 Hz, 1H, Ar-H), 7.18 (s, 1H, Ar-H), 3.82–3.75 (m, 1H, CH-N), 2.98–2.89 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃), 1.80–1.65 (m, 6H, piperidine-H) .

  • IR (KBr): ν 2945 cm⁻¹ (C-H stretch), 1580 cm⁻¹ (C=C aromatic), 1440 cm⁻¹ (C-Br) .

Pharmacological Profile

Mechanism of Action

The compound’s piperidine core and brominated aryl group suggest activity at neurotransmitter receptors. Molecular docking studies predict high affinity for dopamine D₂ receptors (Ki = 12 nM) due to hydrophobic interactions with Leu-94 and His-394 residues. The methyl group enhances lipid solubility, potentially improving blood-brain barrier permeability .

Biological Activity

Table 2: In Vitro Activity of (S)-2-(4-Bromo-3-methylphenyl)piperidine

AssayTargetIC₅₀ (μM)Reference Model
Dopamine Receptor BindingD₂R0.014Radioligand displacement
HCV ReplicationNS5A Protein>20Luciferase reporter
Analgesic Activityμ-Opioid Receptor1.2Tail-flick test

While the compound shows negligible antiviral activity, its analgesic efficacy parallels morphine derivatives, with a 40% reduction in pain response at 10 mg/kg in murine models .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The enantioselective binding of the (S)-form to D₂ receptors positions it as a candidate for treating schizophrenia and Parkinson’s disease. Comparative studies with racemic mixtures show a 5-fold higher potency for the (S)-enantiomer in mitigating apomorphine-induced climbing behavior in rats .

Structural Analogs and SAR Insights

Table 3: Structure-Activity Relationship of Piperidine Derivatives

CompoundR-SubstituentD₂R IC₅₀ (μM)Analgesic ED₅₀ (mg/kg)
(S)-2-(4-Bromo-3-MePh)piperidine4-Br, 3-Me0.0148.2
(R)-2-(4-Cl-Ph)piperidine4-Cl0.8912.4
2-(3-NO₂-Ph)piperidine3-NO₂2.34>20

Electron-withdrawing groups (e.g., Br) enhance receptor affinity, while nitro groups reduce bioavailability due to metabolic instability .

Future Directions

Current research gaps include in vivo pharmacokinetic profiling and toxicity assessments. Leveraging continuous-flow systems could optimize asymmetric synthesis, improving yields beyond 75% . Additionally, hybrid derivatives incorporating fluorinated aryl groups may enhance CNS penetration while mitigating oxidative metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator